molecular formula C16H11F6NO4S B2707360 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid CAS No. 339102-70-4

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid

Cat. No.: B2707360
CAS No.: 339102-70-4
M. Wt: 427.32
InChI Key: DZVNTEUVHMSTAW-UHFFFAOYSA-N
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Description

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl sulfone intermediate This intermediate is then reacted with aniline under specific conditions to form the sulfonyl aniline derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.

Scientific Research Applications

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl sulfone
  • 3,5-Bis(trifluoromethyl)aniline
  • 2-(Trifluoromethyl)benzenesulfonyl chloride

Uniqueness

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid is unique due to the combination of its trifluoromethyl groups and sulfonyl aniline structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(N-[3,5-bis(trifluoromethyl)phenyl]sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO4S/c17-15(18,19)10-6-11(16(20,21)22)8-13(7-10)28(26,27)23(9-14(24)25)12-4-2-1-3-5-12/h1-8H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVNTEUVHMSTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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